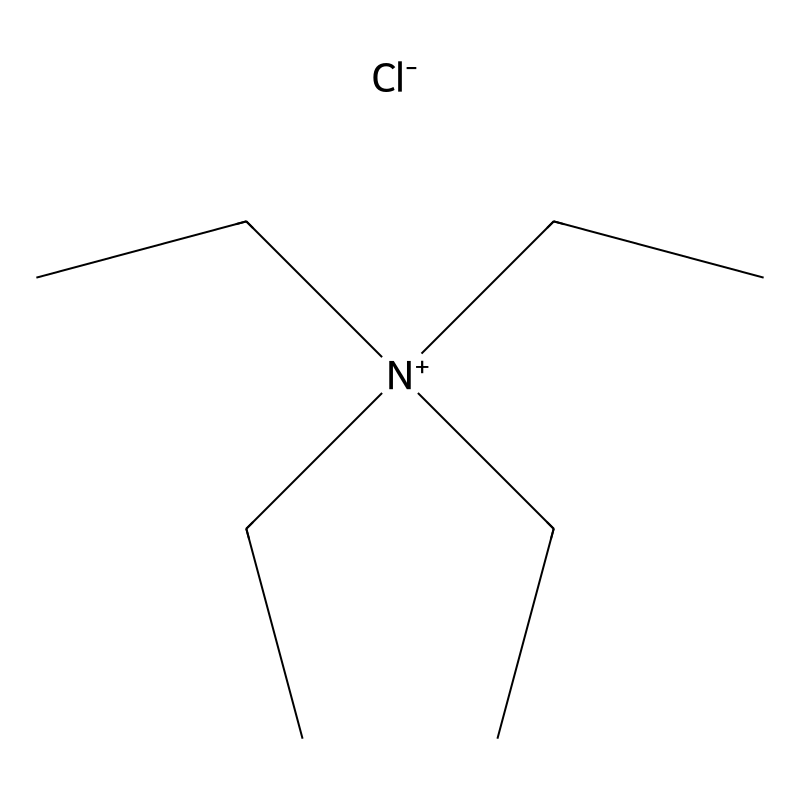

Tetraethylammonium Chloride

C8H20ClN

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C8H20ClN

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Chemical Identity and Structure of TEAC

what is Tetraethylammonium chloride used for in research

Primary Research Applications and Mechanisms

The table below summarizes the core research uses of Tetraethylammonium chloride based on current literature:

| Application Area | Specific Use / Target | Key Findings / Mechanism | Context / Model System |

|---|---|---|---|

| Neurophysiology & Pharmacology | Potassium (K+) Channel Blockade | Nonspecific, extracellular blocker of voltage-gated K+ channels [1] [2]. | Neuronal studies, patch-clamp experiments [3] [2]. |

| Neurophysiology & Pharmacology | Chloride (Cl-) Channel Blockade | Blocks fast Cl- channels by binding to the open state [4]. | Excised inside-out patch-clamp on rat cortical neurons [4]. |

| Pharmacology & Toxicology | Ganglionic Blocker | Blocks nicotinic acetylcholine receptors in autonomic ganglia, leading to vasodilation [1] [5]. | Historical clinical exploration; now obsolete as a drug [1] [5]. |

| Organic Synthesis | Phase-Transfer Catalyst (PTC) | Facilitates the transfer of reactants between immiscible phases (e.g., aqueous and organic) [6] [5]. | Synthesis of diarylureas, alkylation reactions [6] [5]. |

| Electrochemistry | Supporting Electrolyte | Provides high ionic strength and conductivity in non-aqueous electrochemical experiments [6]. | Various electrochemical setups and measurements [6]. |

| Emerging Research | Alleviation of Anesthetic-Induced Neurotoxicity | Reduced isoflurane-induced apoptosis (caspase-3 activation) in mouse brain [7]. | Screening in C. elegans and validation in neonatal mice (P7) [7]. |

Detailed Experimental Contexts

Phase-Transfer Catalysis in Organic Synthesis

In organic synthesis, TEA-Cl acts as a phase-transfer catalyst. A typical methodology for its use in the geminal dialkylation of fluorene is outlined below [5]:

- Reaction Setup: A mixture of fluorene, an alkyl halide, and this compound is prepared.

- Aqueous Phase: A concentrated aqueous solution of sodium hydroxide is added.

- Reaction Conditions: The mixture is stirred vigorously at a temperature between 50-80°C for several hours. The vigorous stirring creates a large interfacial area for the reaction to occur.

- Work-up: After completion, the organic products are separated by extracting the mixture with an organic solvent.

The DOT script below visualizes this process, where TEA-Cl shuttles ions between phases to enable the reaction.

Diagram of phase-transfer catalysis with TEA-Cl enabling reaction between organic and aqueous phases.

Ion Channel Blockade in Electrophysiology

In electrophysiology, TEA-Cl is used to isolate specific ionic currents. The following is a generalized protocol for its application in whole-cell patch-clamp recording to study calcium currents [3]:

- Extracellular Solution: The solution contains 160 mM this compound, 5 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with TEA-OH. The high concentration of TEA-Cl blocks potassium currents.

- Intracellular (Pipette) Solution: The solution contains 100 CsCl₂, 37 CsOH, 1 MgCl₂, 10 BAPTA, 10 HEPES, 3.6 MgATP, 1 GTP, and 14 phosphocreatine, adjusted to pH 7.3 with CsOH. Cs⁺ also blocks potassium channels from the inside.

- Key Experimental Parameters:

- Voltage Protocol: Cells are held at -90 mV. Barium currents (as a surrogate for calcium currents) are elicited by depolarizing steps to +10 mV.

- Prepulse Facilitation: A depolarizing prepulse to +80 mV is used to relieve Gβγ-mediated inhibition of calcium channels, helping to isolate the current of interest.

- Blockers: Tetrodotoxin (TTX) is often added to the extracellular solution to block voltage-gated sodium channels.

The mechanism of potassium channel block can be visualized as a simple kinetic model where the blocker binds to the open channel.

Kinetic model of TEA-Cl blocking an open potassium channel and subsequently dissociating.

Alleviation of Anesthetic-Induced Neurotoxicity

A 2021 study identified TEA-Cl as a potential compound to reduce neurotoxicity. The experimental workflow is summarized below [7]:

- Screening in C. elegans:

- Model: Synchronized L1 larval stage worms with an ER stress reporter (hsp-4::GFP).

- Exposure: Worms were exposed to 8% isoflurane for 4 hours in the presence of compounds from a drug library.

- Assays: Compounds that reduced ER stress (GFP fluorescence) were then tested for their ability to alleviate an isoflurane-induced defect in chemotaxis behavior.

- Validation in Mice:

- Model: Postnatal day 7 (P7) mouse pups.

- Treatment: Pups were pretreated with TEA-Cl or a control before isoflurane exposure.

- Outcome Measure: Reduction in caspase-3 activation (a marker for apoptosis) in the brain was measured.

This multi-species screening and validation workflow is illustrated in the following diagram.

Workflow for identifying TEA-Cl as a neuroprotective agent across species.

Conclusion

This compound remains a versatile tool in scientific research. Its well-established role as a potassium channel blocker in neurophysiology is complemented by its utility in organic synthesis and electrochemistry. Emerging evidence also suggests a potential new application in mitigating anesthetic-induced neurotoxicity, highlighting that the research applications of this simple molecule continue to evolve [7].

References

- 1. Tetraethylammonium: Uses, Interactions, Mechanism of ... [go.drugbank.com]

- 2. This compound | Potassium Channel inhibitor [selleckchem.com]

- 3. This compound - an overview [sciencedirect.com]

- 4. Block of neuronal chloride channels by tetraethylammonium ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [en.wikipedia.org]

- 6. This compound [chemimpex.com]

- 7. This compound reduces anaesthetic-induced ... [pmc.ncbi.nlm.nih.gov]

TEAC quaternary ammonium compound properties

Core Properties and Applications of QACs

Quaternary ammonium compounds (QACs or "quats") are a large class of chemicals characterized by a central, positively charged nitrogen atom (ammonium ion) bonded to four organic substituents (typically alkyl or aryl groups) and one anion [1] [2]. Their unique amphiphilic structure (containing both hydrophilic and hydrophobic parts) underpins their functionality as surfactants and biocides [3].

The table below summarizes the fundamental properties and primary functions of common QAC types:

| QAC Type (Common Name/Abbreviation) | Core Structural Features | Key Functional Properties | Primary Applications & Examples |

|---|---|---|---|

| Benzalkonium Chloride (BAC, ADBAC) [1] | Benzyl and alkyl groups attached to nitrogen [1] | Broad-spectrum antimicrobial, surfactant [4] [1] | Hospital & household disinfectants, hand sanitizers, preservatives in personal care products [4] [1] [5] |

| Didecyldimethylammonium Chloride (DDAC) [4] [1] | Two decyl (C10) alkyl chains [1] | High stability, broad-spectrum efficacy [4] | Industrial-grade disinfectants for healthcare and food processing; wood preservatives [3] [4] |

| Alkyl Trimethyl Ammonium Chloride (ATMAC) [3] [1] | Three methyl groups and one long alkyl chain [1] | Antimicrobial, surfactant, conditioning agent [3] | Household cleaners, fabric softeners, hair conditioners [3] |

| Cetyl Trimethyl Ammonium Chloride (CTAC) [6] | Hexadecyl (C16) alkyl chain [6] | Surfactant, antistatic agent, emulsifier [6] | Hair conditioners, fabric softeners, skin creams [6] |

| Dialkyldimethyl Ammonium compounds (DADMAC) [1] | Two long alkyl chains [1] | Surfactant, softening agent, antistatic agent [1] | Key ingredient in fabric softeners and antistatic sheets [1] |

Experimental Protocols for QAC Efficacy Testing

For researchers assessing the antimicrobial properties of QACs, the following standardized methodologies are commonly employed. The workflow for these experiments can be visualized in the diagram below.

Experimental workflow for evaluating QAC antimicrobial efficacy

Determination of Minimum Inhibitory (MIC) and Bactericidal (MBC) Concentrations [7]

- Objective: To determine the lowest concentration of a QAC that inhibits visible growth (MIC) and kills (MBC) a specific microorganism.

- Methodology (Broth Microdilution):

- Preparation: Prepare a serial two-fold dilution of the QAC in a suitable broth (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

- Inoculation: Standardize a fresh bacterial suspension to approximately 5 × 10^5 CFU/mL and inoculate each well.

- Incubation: Incubate the plate at an appropriate temperature (e.g., 35±2°C) for 16-20 hours.

- MIC Reading: The MIC is the lowest QAC concentration that prevents visible turbidity.

- MBC Determination: Subculture liquid from wells showing no growth onto antibiotic-free agar plates. The MBC is the lowest QAC concentration that results in ≥99.9% kill of the initial inoculum.

Assessment of Antibiofilm Activity [7]

- Objective: To evaluate the efficacy of QACs against bacterial biofilms, which are more resistant than planktonic cells.

- Methodology:

- Biofilm Formation: Grow biofilms in vitro on a substrate (e.g., peg lids, microtiter plates) for 24-48 hours.

- Treatment: Expose pre-formed biofilms to serial dilutions of the QAC.

- MBIC/MBEC Determination:

- Minimum Biofilm Inhibitory Concentration (MBIC): The lowest concentration that inhibits biofilm formation.

- Minimum Biofilm Eradication Concentration (MBEC): The lowest concentration that eradicates a pre-formed biofilm, assessed by viability assays after treatment.

Critical Research Considerations

- Antimicrobial Resistance (AMR): There is documented evidence that bacteria can develop resistance to QACs, which may also confer cross-resistance to certain antibiotics [1] [2]. This necessitates continuous monitoring and development of new compounds [7].

- Health and Environmental Toxicology:

- Human Exposure: QACs have been detected in human blood and are associated with disrupted inflammatory markers, mitochondrial function, and cholesterol homeostasis [8]. Some QACs are linked to developmental and reproductive toxicity in animal studies [1] [5].

- Ecotoxicity: QACs are toxic to aquatic life and can persist in the environment, adsorbing to soil and sediments [1] [5]. Research into degradation methods, like advanced oxidation processes, is ongoing [9].

References

- 1. Quaternary Ammonium Compounds: A Chemical Class of ... [pmc.ncbi.nlm.nih.gov]

- 2. Quaternary Ammonium Disinfectants: Current Practices ... [biomedpharmajournal.org]

- 3. Quaternary Ammonium Compounds Market - Global ... [researchandmarkets.com]

- 4. Quaternary Ammonium Compounds Market Size, Share & ... [snsinsider.com]

- 5. Chemical Profile: Quaternary Ammonium Compounds [madesafe.org]

- 6. Quaternary Ammonium Compounds Market By ... [dimensionmarketresearch.com]

- 7. Clinical Strains, Biofilms, and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Altered toxicological endpoints in humans from common ... [sciencedirect.com]

- 9. Ecotoxicity and rapid degradation of quaternary ammonium ... [sciencedirect.com]

Molecular Mechanism of Action as a Potassium Channel Blocker

The tetraethylammonium (TEA) ion is a small, positively charged molecule that blocks K+ channels by physically obstructing the ion conduction pathway, or pore [1] [2]. Its effects are concentration-dependent and vary across different channel subtypes.

- Channel Targets: TEAC non-specifically blocks a range of K+ channels, including voltage-gated K+ channels (KV) and calcium-activated K+ channels (BK) [3] [1].

- Mechanism: The TEA+ ion can bind to sites at both the internal and external mouths of the channel pore, preventing K+ ions from passing through [2].

- Physiological Impact: By blocking K+ channels, TEAC slows the repolarization of the neuronal membrane after an action potential. This leads to prolonged depolarization and can modulate action potential firing frequency and synaptic responses [3].

The table below summarizes the key molecular interactions:

| Target | Primary Action | Key Experimental Context | Biological Consequence |

|---|---|---|---|

| Voltage-gated K+ Channels (KV) | Blocks outward K+ current, slowing inactivation [3] | Suprachiasmatic nucleus (SCN) neuron electrophysiology [3] | Prolonged action potential, modulated firing frequency [3] |

| Calcium-activated K+ Channels (BK) | Inhibits channel activity [3] | Analysis of SCN neuronal currents [3] | Altered cellular electrical activity patterns [3] |

| Autonomic Ganglia | Blocks nicotinic acetylcholine receptors, inhibiting signal transmission [1] | Clinical and pharmacological studies [4] | Ganglionic blockade, leading to vasodilation [1] |

| Nicotinic Acetylcholine Receptors | Antagonizes receptor function [1] | Pharmacological profiling [1] | Interruption of cholinergic neurotransmission [1] |

Experimental Applications & Protocols

TEAC is extensively used to isolate specific ionic currents in electrophysiology and has shown therapeutic potential in disease models.

Isulating Transient Potassium Current (IA) in Neurons

In brain slices, TEAC is applied to block delayed rectifier K+ currents (IDR), allowing for the study of the rapidly inactivating IA current [3]. The following diagram outlines a typical voltage-clamp protocol and the role of TEAC:

A typical experimental workflow for isolating IA current using TEAC.

Detailed Methodology [3] [5] [6]:

- Solution Preparation: The standard extracellular solution (Artificial Cerebrospinal Fluid (ACSF)) contains (in mM): 120 NaCl, 2.5 KCl, 2 MgSO₄·7H₂O, 2 CaCl₂, 1.25 NaH₂PO₄·2H₂O, 26 NaHCO₃, and 10 glucose. For IA recording, this solution is supplemented with:

- 1 μM Tetrodotoxin (TTX): To block voltage-gated sodium (Na+) currents.

- 30 mM Tetraethylammonium Chloride (TEAC): To block delayed rectifier K+ currents (IDR).

- 0.1 mM CdCl₂: To block all calcium (Ca²⁺) channel currents.

- Cell Preparation: Acute brain slices (e.g., from the hypothalamic suprachiasmatic nucleus, SCN) are prepared and neurons are patched in the whole-cell voltage-clamp configuration.

- Voltage-Clamp Protocol:

- Hold the neuron at a hyperpolarized potential (e.g., -100 mV) to remove inactivation from IA channels.

- Apply a series of depolarizing voltage steps (e.g., from -30 mV to +60 mV). This activates both IA and IDR.

- Change the holding potential to a more depolarized level (e.g., -40 mV) to fully inactivate IA channels.

- Repeat the same series of depolarizing steps. This now activates primarily IDR.

- Data Analysis: The IDR trace (from step 4) is digitally subtracted from the total K+ current trace (from step 2) to reveal the isolated, pure IA.

Neuroprotective Effects in Anaesthetic-Induced Neurotoxicity

A drug screening approach using C. elegans identified TEAC as a compound that alleviates neurotoxicity induced by the anaesthetic isoflurane [7] [8].

- Model System: C. elegans larvae (L1 stage) carrying an endoplasmic reticulum (ER) stress reporter (hsp-4::GFP).

- Treatment:

- Larvae are exposed to isoflurane (8 vol%) in 96-well plates, with or without TEAC co-application.

- After a 4-hour exposure and a 2-hour recovery period, worms are fixed and analyzed.

- Outcome Measures:

- ER Stress: Quantified by measuring GFP fluorescence intensity.

- Functional Deficit: Assessed by a chemotaxis assay in adult worms that had been exposed during the larval stage.

- Validation in Mammals: Promising compounds from the worm screen are blindly tested in postnatal day 7 (P7) mice. Isoflurane-induced apoptosis (cell death) in the brain is quantified by caspase-3 staining.

Key Quantitative Data

Research has yielded specific quantitative insights into TEAC's effects:

| Parameter | Finding | Experimental Context |

|---|---|---|

| Effect on IA Inactivation Time Constant (τinact) | 40 mM TEA significantly increased τinact to 9.8 ± 3.0 ms, compared to 4.9 ± 1.2 ms with 1 mM TEA [3]. | Voltage-clamp of hamster SCN neurons [3]. |

| Effect on IA Amplitude | No significant effect on IA amplitude was observed at concentrations of 1 mM or 40 mM TEA [3]. | Voltage-clamp of hamster SCN neurons at 36°C [3]. |

| Reduction in Apoptosis | In mouse brain, TEAC reduced isoflurane-induced caspase-3 staining by 54% in the anterior cortical region and 46% in the hippocampal region [7] [8]. | P7 mouse model of anaesthetic-induced neurotoxicity [7] [8]. |

| Acute Toxicity (LD50, mouse) | Intraperitoneal: 65 mg/kg; Oral: 900 mg/kg [4]. | Acute and chronic toxicity studies [4]. |

Emerging Research & Additional Mechanisms

Beyond its classical role as a K+ channel blocker, recent studies point to other potential mechanisms and applications:

- Neuroprotection: The finding that TEAC reduces anaesthetic-induced neurotoxicity in both C. elegans and mice suggests it modulates conserved cell death pathways, possibly through the unfolded protein response and ER stress pathways [7] [8].

- Anti-Proliferative Effects: TEAC has demonstrated cytotoxic and anti-proliferative potential, inducing apoptosis in glioma cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax [2].

- Inflammatory Response: TEAC has been shown to improve cardiac, vascular, and hemodynamic properties during early sepsis in animal models, indicating a modulatory role in inflammatory responses [2].

References

- 1. Tetraethylammonium: Uses, Interactions, Mechanism of ... [go.drugbank.com]

- 2. This compound | 56-34-8 [chemicalbook.com]

- 3. Tetraethylammonium (TEA) increases the inactivation time ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound [en.wikipedia.org]

- 5. This compound - an overview [sciencedirect.com]

- 6. This compound – Knowledge and References [taylorandfrancis.com]

- 7. This compound reduces anaesthetic ... [sciencedirect.com]

- 8. This compound reduces anaesthetic-induced ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Analysis: Tetraethylammonium (TEA) Chloride as a Potassium Channel Blocker

Introduction and Molecular Mechanism of Action

Tetraethylammonium (TEA) chloride represents one of the most extensively studied potassium channel blockers in electrophysiological research. This quaternary ammonium compound exerts its inhibitory effects through direct physical occlusion of the potassium conduction pathway, acting as a pore plug that prevents potassium ion permeation. TEA's mechanism is characterized by its voltage-dependent behavior, with blockade efficacy influenced by membrane potential and the specific potassium channel subtype. The compound can access its binding site from both intracellular and extracellular sides depending on channel architecture, though with typically different affinities for each access point [1].

Molecular dynamics simulations based on experimental structures of Kv2.1 channels reveal that TEA spontaneously enters the channel through the cytoplasmic gate following channel activation and binds to a site adjacent to the selectivity filter directly on the pore axis. This binding configuration allows TEA to directly impede the flow of K+ ions through the channel in what is often described as an open-pore blockade mechanism [2]. Unlike the more complex inhibitor RY785 which binds off-axis and influences gating dynamics, TEA functions primarily as a direct steric blocker of ion conduction without substantially altering the channel's voltage-sensing machinery [2].

Structural Basis of TEA Blockade

The structural foundation of TEA inhibition has been elucidated through cocrystallization studies with prokaryotic potassium channels like KcsA, revealing atomic-level details of the blocker-channel interaction. These structural studies demonstrate that TEA binding at both internal and external sites alters ion occupancy within the selectivity filter, providing a mechanistic explanation for the mutual destabilization and voltage dependence observed in TEA blockade [3]. Research indicates that TEA functions as a potassium analog at the dehydration transition step that normally occurs during potassium permeation, effectively competing with potassium ions for critical binding sites within the conduction pathway [3].

Key Binding Site Residues

The specific amino acid composition at the channel's external mouth determines TEA sensitivity across different potassium channel families:

- In the viral Kcv channel, Leu70 represents a critical residue governing TEA sensitivity, with substitutions at this position altering TEA inhibition constants by up to 1000-fold (from ~100 µM to ~100 mM) [1]

- This position is homologous to Tyr82 in KcsA and Phe449 in Shaker channels, highlighting the conserved nature of this binding determinant across evolutionarily diverse potassium channels [1]

- The additive contribution of all four subunits in the tetrameric channel complex to TEA binding energy indicates that each subunit independently and equally participates in coordinating the inhibitor [1]

Table 1: Key Structural Determinants of TEA Sensitivity in Various Potassium Channels

| Channel Type | Critical Residue | Position | Effect of Mutation |

|---|---|---|---|

| Kcv (Viral) | Leu70 | Pore entrance | 1000-fold change in IC50 |

| KcsA (Prokaryotic) | Tyr82 | Pore entrance | Alters external TEA affinity |

| Shaker (Drosophila) | Phe449 | Pore entrance | Reduces external TEA block |

Experimental Methodologies for Studying TEA Blockade

Electrophysiological Approaches

The gold standard for investigating TEA inhibition involves patch-clamp electrophysiology in either whole-cell or single-channel configuration. For single-channel studies in lipid bilayers, the following protocol has proven effective:

- Bilayer formation: Create planar lipid bilayers across a Teflon aperture separating cis and trans chambers using 1,2-diphytanoyl-sn-glycerophosphatidylcholine [1]

- Channel incorporation: Add purified potassium channel protein to the cis chamber, which is electrically grounded [1]

- Solution conditions: Utilize symmetrical 150 mM KCl buffered with 10 mM Tris-Cl at pH 7.2 in both chambers [1]

- Current recording: Record single-channel currents with an Axopatch 200B amplifier, filtering at 1 kHz with a low-pass Bessel filter and sampling at 20 kHz [1]

- Data analysis: Determine current amplitude by Gaussian fitting of all-points histograms and calculate IC50 values through fitting dose-response data with the Langmuir equation [1]

For whole-cell patch clamp studies of TRPM7 channels, researchers have successfully employed intracellular loading approaches where cells are incubated overnight with 20 mM TEA-Cl, resulting in nearly complete blockade of outward TRPM7 currents measured at break-in. The internal solution for these experiments typically contains 129 mM TEA, 5 mM CsF, 1 mM EGTA, and 10 mM HEPES at pH 7.3 [4].

Molecular Dynamics Simulations

Advanced computational approaches provide atomic-level insights into TEA blockade mechanisms:

- System setup: Simulate potassium channels embedded in explicit phospholipid bilayers under physiological ionic conditions [2]

- Voltage application: Apply transmembrane electric fields (e.g., 100 mV) to mimic physiological membrane potentials [2]

- Trajectory calculation: Employ specialized supercomputing resources (e.g., Anton 2) to generate microsecond-scale all-atom molecular dynamics trajectories [2]

- Analysis: Monitor inhibitor binding events, ion permeation rates, and conformational changes in the channel structure [2]

Research approaches for studying TEA blockade

Quantitative Characterization of TEA Blockade

Concentration-Dependent Effects

TEA blockade exhibits concentration-dependent efficacy with varying potency across different potassium channel families and experimental systems:

Table 2: Concentration-Dependent Effects of TEA Across Experimental Systems

| Experimental System | TEA Concentration | Effect Observed | Reference |

|---|---|---|---|

| Squid giant axon (internal) | 20 mM | Irreversible current reduction to <5% initial value without external K+ | [5] |

| Kcv potassium channel | 0.098 mM (cis) | 50% current inhibition at -60 mV | [1] |

| Kcv potassium channel | 47 mM (trans) | 50% current inhibition at -60 mV | [1] |

| HEK293/Jurkat T cells | 20 mM (overnight) | Near-complete blockade of TRPM7 outward current | [4] |

| Microbial fuel cells | 5-10 mM | Inhibition of potassium-mediated electrical communication | [6] |

| Rat hippocampal slices | 30 mM | Increased spontaneous basal release of [3H]5-HT | [7] |

Mutagenesis Studies and Sensitivity Modulation

Site-directed mutagenesis of the Kcv channel has revealed remarkable plasticity in TEA sensitivity:

- L70Y mutation: Decreases cis TEA sensitivity by 7-fold (IC50 from 0.098 mM to 0.74 mM at -60 mV) [1]

- L70A mutation: Decreases cis TEA sensitivity by 450-fold (IC50 from 0.098 mM to 45 mM at -60 mV) [1]

- Heterotetramer studies: Demonstrate that all four subunits contribute additively to TEA binding energy, with each subunit independently contributing equal binding energy [1]

The extreme sensitivity of TEA blockade to specific pore residues enables engineering of channels with predetermined TEA sensitivity spanning three orders of magnitude, providing valuable tools for probing channel structure-function relationships and developing biosensors with tailored inhibitor sensitivity [1].

Research Applications and Methodological Considerations

Research Applications Across Biological Systems

TEA serves as a versatile pharmacological tool in diverse research contexts:

- Neuroscience research: Used at 30 μg/paw in mice to block voltage-gated K+ channels when studying peripheral antinociception mechanisms [8]

- Cardiovascular physiology: Employed at 40 mM in patch-clamp studies of mechanosensitive potassium channels in cardiac vagal afferent neurons [9]

- Microbial systems: Applied at 5-10 mM concentrations to inhibit potassium-mediated electrical communication in electroactive biofilms within microbial fuel cells [6]

- Neurotransmitter release studies: Utilized at 30 mM concentrations to enhance spontaneous basal release of [3H]5-hydroxytryptamine in rat hippocampal slices [7]

Important Technical Considerations

Several critical methodological factors must be considered when employing TEA in experimental systems:

- Access requirements: TEA requires channel opening for access to its binding site, as demonstrated by experiments showing minimal effect when axons are held at -110 mV without depolarization [5]

- Ionic dependence: The irreversible action of TEA on K+ channels in squid axons is prevented by ≥10 mM K+ in the extracellular solution, highlighting competitive interactions between TEA and potassium ions [5]

- Voltage dependence: TEA blockade exhibits characteristic voltage dependence, with efficacy influenced by membrane potential and the direction of K+ flow [4] [1]

- Experimental timing: The development of TEA blockade requires consideration of diffusion and access time, particularly in intact cell preparations where overnight incubation may be necessary for adequate intracellular accumulation [4]

Mechanism of TEA blockade with modifying factors

Conclusion

Tetraethylammonium chloride remains an indispensable tool for probing the structure and function of potassium channels across diverse biological systems. Its well-characterized mechanism as a direct pore blocker acting at specific sites within the potassium conduction pathway provides researchers with a means to selectively inhibit potassium currents and investigate their physiological roles. The quantitative data and experimental methodologies summarized in this technical guide provide a foundation for the appropriate application of TEA in basic research and drug discovery efforts targeting potassium channel function.

References

- 1. Tuning the tetraethylammonium sensitivity of potassium ... [pmc.ncbi.nlm.nih.gov]

- 2. Distinct mechanisms of inhibition of Kv2 potassium ... [elifesciences.org]

- 3. Structural basis of TEA blockade in a model potassium channel [pubmed.ncbi.nlm.nih.gov]

- 4. Use of tetraethylammonium (TEA) and Tris loading for ... [frontiersin.org]

- 5. Killing K Channels with TEA+ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of potassium-mediated electrical communication ... [sciencedirect.com]

- 7. The Potassium Channel Blockers 4-Aminopyridine and ... [sciencedirect.com]

- 8. Evaluation of the role of potassium and chloride channels ... [probiologists.com]

- 9. Mechanosensitive potassium channels in neurons ... [frontiersin.org]

Tetraethylammonium chloride ganglionic blocking properties

Core Mechanisms of Action

Tetraethylammonium chloride exerts its effects through two primary, well-documented mechanisms:

- Potassium Channel Blockade: TEA-Cl is a classic non-specific potassium (K+) channel blocker [1] [2]. By blocking these channels, it inhibits the repolarizing K+ current that follows an action potential. This leads to membrane depolarization, an increase in membrane resistance, and a prolonged action potential duration, which can facilitate the opening of voltage-gated calcium channels [3].

- Ganglionic Blocking Properties: The blockade of K+ channels in autonomic ganglia is the foundation of its ganglionic blocking effect. By prolonging depolarization and altering the firing properties of neurons, TEA-Cl disrupts the normal signaling through both sympathetic and parasympathetic ganglia. This was historically explored for clinical use, though it is now largely obsolete as a therapeutic drug [1].

Experimental Data & Quantitative Findings

The following table consolidates key quantitative findings from research on TEA-Cl's effects on vascular smooth muscle, a common model for studying its cellular actions [3].

| Observation/Parameter | Experimental Condition | Reported Effect or Value |

|---|---|---|

| Membrane Potential | 10-100 mM TEA | Linear relationship with log[TEA]; concentration-dependent depolarization [3]. |

| Membrane Resistance | 10 and 30 mM TEA | Increased membrane resistance [3]. |

| Spike Potentials | Short exposure to TEA | Triggered by depolarizing currents; blocked by verapamil/NiCl₂ (Ca²⁺ channel blockers); insensitive to tetrodotoxin (Na⁺ channel blocker) [3]. |

| Noradrenaline Response | 10 mM TEA | Leftward shift in the concentration-response curve; increased maximum contraction [3]. |

| Calcium Conductance | -- | Concluded to be increased, potentially linked to K⁺ channel blockade [3]. |

Detailed Experimental Protocol

To understand how the data above is obtained, here is a detailed methodology for a key experiment: "Investigating TEA-Cl's Effects on Smooth Muscle Electrophysiology and Contractility" based on the research in rabbit pulmonary artery [3].

1. Tissue Preparation

- Tissue Source: Isolate the main pulmonary artery from a rabbit.

- Sample Preparation: Dissect the artery into vascular strips (approx. 2-3 mm wide and 10 mm long) for mounting in an organ bath.

2. Solutions and Pharmacological Agents

- Physiological Salt Solution (PSS): A standard solution like Krebs-Henseleit buffer, continuously oxygenated (95% O₂ / 5% CO₂) and maintained at 37°C.

- Drug Stocks:

- TEA-Cl Stock: 1 M solution in distilled water.

- Noradrenaline Stock: 10 mM solution.

- Other Blockers: Verapamil (1-10 µM), Nickel Chloride (NiCl₂, 1-3 mM), Tetrodotoxin (TTX, 1 µM).

3. Instrumentation and Setup

- Organ Bath System: Mount the vascular strip in an organ bath containing PSS under a resting tension of 1-2 grams.

- Force Transducer: Connect the tissue to a force transducer to measure isometric tension.

- Electrophysiology Setup (for intracellular recordings):

- Microelectrodes: Use glass microelectrodes (filled with 3 M KCl, resistance 30-80 MΩ) to impale single smooth muscle cells and record membrane potential and resistance.

- Stimulation Electrodes: Place electrodes to deliver external depolarizing current pulses.

4. Experimental Procedure

- Equilibration: Equilibrate the tissue in PSS for at least 60 minutes, washing periodically.

- Control Measurements:

- Record the resting membrane potential and membrane resistance.

- Measure the membrane's response to depolarizing current pulses.

- Apply cumulative concentrations of noradrenaline (1 nM - 10 µM) to establish a control concentration-response curve for contraction. Wash thoroughly.

- TEA-Cl Application:

- Add TEA-Cl (e.g., 10 mM) to the organ bath.

- Immediate Effects (Rapid Onset): Within minutes, record changes in membrane potential, resistance, and the appearance of spike potentials in response to current.

- Measure the contractile response (tonic contraction).

- Prolonged Incubation (Slow Effects): After incubating with TEA for >30 minutes, observe the development of phasic contractions and measure the contractile response to electrical stimulation.

- Investigating Mechanism:

- In the presence of TEA, apply verapamil or NiCl₂ to test if the induced spikes and contractions are blocked.

- Apply TTX to confirm that the effects are not mediated by voltage-gated sodium channels.

5. Data Analysis

- Plot membrane potential vs. log[TEA] concentration.

- Compare the amplitude of tonic contractions and the magnitude of nerve-evoked contractions before and after TEA.

- Analyze the shift in the noradrenaline concentration-response curve by calculating changes in EC₅₀ and maximum response.

Signaling Pathway Diagram

The diagram below illustrates the core signaling pathway through which TEA-Cl affects vascular smooth muscle cells.

This pathway shows the primary sequence of events from TEA application to smooth muscle contraction. The dashed line indicates the potentiating effect of noradrenaline in the presence of TEA, which enhances the contractile response [3].

Key Considerations for Researchers

- Multiple Effects: Be aware that TEA's actions extend beyond ganglionic and smooth muscle studies. It has also been shown to block water flux through Aquaporin-1 channels, an effect distinct from its action on ion channels [4].

- Therapeutic Potential: Recent research in model organisms suggests TEA-Cl may reduce anaesthetic-induced neurotoxicity, indicating potential new therapeutic applications that warrant further investigation [5].

References

- 1. This compound [en.wikipedia.org]

- 2. This compound | Potassium Channel inhibitor [selleckchem.com]

- 3. Effects of this compound on contractile ... [pmc.ncbi.nlm.nih.gov]

- 4. Tetraethylammonium block of water flux in Aquaporin-1 ... [bmcphysiol.biomedcentral.com]

- 5. This compound reduces anaesthetic-induced ... [pmc.ncbi.nlm.nih.gov]

Understanding Acute Oral Toxicity

Acute oral toxicity refers to the adverse effects occurring within a short time after oral administration of a single dose of a substance, or multiple doses given within 24 hours [1]. The primary goal is to identify the median lethal dose (LD50), which is a statistically derived dose that can be expected to cause death in 50% of treated animals, and to characterize the nature of the observed toxic effects [1].

Standard Experimental Protocols

The following methodologies are accepted by regulatory bodies like the OECD and the U.S. EPA.

Animal Model and Husbandry

- Species and Strain: The rat is the preferred species. Commonly used laboratory strains should be employed [1].

- Age and Weight: Young adult rats between 8 and 12 weeks old should be used. The weight variation of animals used must be within 20% of the mean weight for each sex [1].

- Number and Sex: At least 5 experimentally naive rodents are used at each dose level, typically of one sex initially, followed by confirmation in the other sex unless one is known to be markedly more sensitive [1].

- Housing and Feeding: Animals are acclimatized for at least 5 days prior to the test. Room temperature should be 22 ±3 °C, with a relative humidity of 30-70%, and a 12-hour light/dark cycle. Conventional laboratory diets and unlimited drinking water are provided [1] [2].

Dosing and Observation

- Dose Preparation: The test substance may be administered neat or dissolved/suspended in a suitable vehicle (e.g., water, corn oil). The volume should not exceed 1 mL/100g body weight for non-aqueous solutions or 2 mL/100g for aqueous solutions [1].

- Fasting: Animals are fasted prior to dosing (e.g., overnight for rats) to ensure a uniform physiological state and maximize absorption [1].

- Administration: The substance is administered in a single dose by gavage using a stomach tube [1].

- Observation Period: A minimum of 14 days is recommended. Observations are crucial and include [1] [2]:

- Clinical Observations: Skin, fur, eyes, mucous membranes, respiratory and circulatory effects, autonomic effects, and central nervous system effects.

- Body Weight: Recorded before dosing and at least weekly thereafter.

- Pathology: Gross necropsy of all animals that die during the study and those sacrificed at termination.

Key Parameters in Acute Toxicity Testing

The table below summarizes the core experimental parameters as per regulatory guidelines.

| Parameter | Typical Requirement | Purpose & Rationale |

|---|---|---|

| Test Species | Rat (preferred), other species require justification [1] | To use a standardized, well-characterized model for hazard identification. |

| Sample Size | Minimum 5 animals per dose group/sex [1] | To provide a basis for statistical analysis of the dose-response. |

| Dose Levels | At least 3 dose levels, appropriately spaced [1] | To produce a range of toxic effects and mortality for a dose-response curve. |

| Observation Period | Minimum 14 days [1] | To capture both immediate and delayed signs of toxicity and recovery. |

| Limit Test Dose | 2000 mg/kg (or 5000 mg/kg for some regulations) [1] [3] | To determine if a substance has low toxicity, potentially avoiding a full study. |

Alternative Testing Methods and the 3Rs

In line with the 3Rs principle (Replacement, Reduction, and Refinement), several alternative methods are accepted by regulatory agencies to reduce animal use [4] [5]. These are often used in a tiered testing strategy.

- Fixed Dose Procedure (OECD TG 420): Uses pre-defined fixed dose levels and focuses on the observation of "evident toxicity" rather than death, minimizing severe suffering [6].

- Acute Toxic Class Method (OECD TG 423): A sequential testing procedure that uses fewer animals per step and classifies substances into defined toxicity classes [1].

- Up-and-Down Procedure (OECD TG 425): A sequential method that doses one animal at a time, using the outcome from one animal to determine the dose for the next, significantly reducing animal numbers [1].

- In Silico and In Vitro Approaches: Computational models like CATMoS and high-throughput screening assays (e.g., in ToxCast) are being developed to predict acute oral toxicity, helping to prioritize chemicals and understand mechanisms [4] [5].

Mechanistic Pathways in Acute Toxicity

The adverse outcome pathway (AOP) framework is a modern tool for organizing mechanistic information. It links a Molecular Initiating Event (MIE) to an Adverse Outcome through a series of Key Events [4]. For acute oral toxicity, the LD50 is the common adverse outcome.

The diagram below visualizes a generalized AOP for acute systemic toxicity.

This AOP framework helps in identifying relevant New Approach Methodologies (NAMs). For instance, an in vitro assay that detects the MIE (e.g., acetylcholinesterase inhibition) can be used to predict the potential for the full adverse outcome, reducing reliance on animal testing [4].

Best Practices for Study Readiness

Before initiating an acute toxicity study, especially in drug development, proper preparation is key to success and timeline management [3].

- Finalize Your Formulation: The test formulation must have sufficient stability to cover the preparation and dosing period. The vehicle itself must have a known safety profile to ensure any observed toxicity is attributable to the test compound [3].

- Develop a PK Profile: Preliminary pharmacokinetic (PK) data on the exact formulation is crucial. It helps in selecting an appropriate starting dose and species, preventing unexpected toxicity or study failure due to under-dosing [3].

- Data-Driven Species Selection: The choice of test species should be supported by PK and metabolism data to ensure the results are as translational as possible to humans [3].

References

- 1. 40 CFR Part 799 Subpart H -- Health Effects Test Guidelines [ecfr.gov]

- 2. Oecd guidelines for the testing of chemicals | PPTX [slideshare.net]

- 3. : 3 Best Practices for Your IND Timeline Acute Toxicity Studies [labtesting.wuxiapptec.com]

- 4. Mapping Mechanistic Pathways of Acute Oral Systemic ... [pmc.ncbi.nlm.nih.gov]

- 5. ToxACoL: an endpoint-aware and task-focused compound ... [pmc.ncbi.nlm.nih.gov]

- 6. New supporting data to guide the use of evident toxicity in ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: Tetraethylammonium Chloride in HPLC Method Development

Introduction to Tetraethylammonium Chloride in Analytical Chemistry

This compound (TEAC) is a quaternary ammonium salt with the chemical formula [N(CH₂CH₃)₄]⁺Cl⁻ that appears as a colorless, hygroscopic crystalline solid with a molecular weight of 165.71 g/mol. TEAC dissociates in aqueous solutions to form tetraethylammonium cations and chloride anions, with the cation possessing a permanent positive charge distributed across the four ethyl groups surrounding the central nitrogen atom. This quaternary ammonium structure makes TEAC particularly valuable in HPLC method development where it serves multiple functions, including as a phase-transfer catalyst, ion-pairing reagent, and mobile phase modifier for challenging separations. [1]

The utility of TEAC in pharmaceutical and bioanalytical chemistry stems from its ability to modify selectivity in separation systems through various mechanisms. As a hydrophilic ionizable compound, TEAC can interact with both stationary phases and analytes through electrostatic interactions, hydrogen bonding, and hydrophobic effects. These properties make it particularly valuable for analyzing compounds that are difficult to retain using conventional reversed-phase chromatography, including highly polar pharmaceuticals, ionic compounds, and biomolecules. Additionally, TEAC finds application in the formulation of deep eutectic solvents for selective extraction processes and as a supporting electrolyte in electrochemical applications coupled with chromatographic systems. [2] [1] [3]

HPLC Analysis of this compound

Method Parameters and System Configuration

The analysis of this compound itself requires specialized HPLC approaches due to its high water solubility and ionic character. A validated method for TEAC analysis employs a Newcrom AH column (4.6 × 150 mm, 3 µm) with an isocratic mobile phase consisting of acetonitrile and water (50:50 ratio) modified with 10 mM ammonium formate at pH 3.0. The method utilizes a flow rate of 1.0 mL/min with detection by Evaporative Light Scattering Detector (ELSD) under optimized conditions: nebulizer and evaporator temperatures of 50°C and gas flow rate of 1.6 SLM. This configuration yields a retention time of 7.12 minutes for TEAC with a limit of detection (LOD) of 320 ppb at an injection volume of 1 µL of 1 mg/mL sample solution. [4]

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Specification | Notes |

|---|---|---|

| Column | Newcrom AH, 4.6 × 150 mm, 3 µm, 100 Å | Dual-ended configuration |

| Mobile Phase | MeCN/H₂O (50/50%) | Isocratic elution |

| Buffer | Ammonium formate, 10 mM, pH 3.0 | MS-compatible |

| Flow Rate | 1.0 mL/min | Optimal separation efficiency |

| Detection | ELSD | Nebulizer: 50°C, Evaporator: 50°C |

| Retention Time | 7.12 min | Characteristic for TEAC |

| Sample Concentration | 1 mg/mL | In appropriate solvent |

| Injection Volume | 1 µL | Fixed volume loop |

| LOD | 320 ppb | Instrument-specific variations possible |

This method is particularly suitable for quality control applications in pharmaceutical development where TEAC is used as an active pharmaceutical ingredient or formulation component. The ELSD detection provides reliable quantification without requiring chromophores in the analyte molecule. For laboratories lacking specialized columns like Newcrom AH, alternative approaches using mixed-mode stationary phases such as Primesep C columns can achieve separation of quaternary ammonium compounds through a combination of cation-exchange, complex formation, and hydrophobic interactions. [5]

Detection Considerations and Alternative Approaches

While ELSD detection offers robustness for TEAC analysis, mass spectrometric detection provides enhanced sensitivity and selectivity for trace analysis. The ammonium formate buffer in the mobile phase makes the method compatible with ESI-MS detection, allowing for unequivocal identification and quantification of TEAC and related compounds. For method development requiring UV detection, TEAC exhibits limited direct UV absorption, necessitating either indirect detection methods or derivatization approaches for sensitive analysis. [4]

This compound in HPLC Method Development

Quality by Design Framework for Analytical Methods

The application of Quality by Design (QbD) principles to HPLC method development provides a systematic approach for ensuring robust and reliable analytical procedures. As outlined in USP general chapter <1220>, the analytical procedure lifecycle concept aligns method development with product requirements through defined targets and risk management. The foundation of QbD implementation begins with establishing an Analytical Target Profile (ATP) that defines the method requirements, such as limit of quantification (LOQ), precision, and specificity based on the intended application. For pharmaceutical methods, the ATP must satisfy regulatory requirements for impurity detection, typically demanding LOQ values ≤0.03% for drug substances and ≤0.05% for drug products based on maximum daily dose considerations. [6]

A documented case study applying QbD principles to the development of a stability-indicating HPLC method for Protopam chloride (pralidoxime chloride) demonstrates the systematic optimization of TEAC as a mobile phase component. The ATP for this method specified that the signal-to-noise ratio (S/N) for each injection of the LOQ solution must be ≥10, with the percentage relative standard deviation (%RSD) for peak area in the LOQ solution ≤20%. Through rigorous method optimization, the critical process parameters were identified and controlled to ensure consistent method performance. [6]

Risk Assessment and Control Strategy

A thorough risk assessment using tools such as fishbone diagrams and Failure Mode Effects Analysis (FMEA) identifies potential factors affecting method performance. These factors are categorized as control (C), noise (N), or experimental (X) variables. The FMEA ranks potential failure modes by severity (S), probability (P), and detectability (D) on a 1-5 scale, with risk priority numbers (RPN) calculated as RPN = S × P × D. [6]

Table 2: Risk Assessment for HPLC Method Development with TEAC

| Potential Failure Mode | Risk Category | Control Strategy | Impact on Method Performance |

|---|---|---|---|

| Standard stability | Experimental (X) | Demonstrate stability for 14 days | Affects quantification accuracy |

| Hygroscopicity of materials | Noise (N) | Weigh immediately after drying | Impacts concentration accuracy |

| TEA concentration variation | Experimental (X) | Control within 0.3-0.5% range | Affects retention and sensitivity |

| Detection wavelength | Experimental (X) | Fix at 270 nm or optimize | Impacts sensitivity for impurities |

| Mobile phase pH | Experimental (X) | Buffer control ±0.1 units | Affects ionization and retention |

| Column temperature | Experimental (X) | Thermostat control ±2°C | Influences retention time stability |

| Flow rate variation | Experimental (X) | Regular pump maintenance | Affects retention time and resolution |

For TEAC-containing mobile phases, studies have identified that TEA concentration and detection wavelength represent significant factors (p < alpha) affecting the signal-to-noise ratio of the LOQ solution. A main effects plot demonstrated that S/N is maximized at 0.4% TEA concentration and 275 nm wavelength. Additionally, the method proved sensitive to the TEA counterion form, with This compound producing different results compared to This compound monohydrate, necessitating clear specification of the salt form in the method documentation. [6]

Design of Experiments for Method Optimization

A structured Design of Experiments (DoE) approach efficiently identifies optimal method conditions and establishes the method design space. A fractional factorial design consisting of 16-20 experimental runs can systematically evaluate critical method parameters including:

- % Acetonitrile concentration in mobile phase

- TEA concentration in sample buffer and mobile phase

- Sample temperature

- Column temperature

- Detection wavelength

- Flow rate

- Injection volume

Statistical analysis of the DoE results identifies significant factors and interactions, enabling definition of robust method conditions. For methods using TEAC, the DoE demonstrated that TEA concentrations of 0.3-0.5 mg/mL produced acceptable S/N for LOQ solutions, with optimal performance at 0.4 mg/mL. The resulting method conditions should be translated into system suitability criteria to ensure ongoing method performance. [6]

Advanced Applications in Separation Science

Mobile Phase Modifier for Challenging Separations

TEAC serves as an effective ion-pairing reagent and mobile phase modifier for the analysis of highly polar compounds that demonstrate insufficient retention in conventional reversed-phase HPLC. A recent application demonstrates the use of TEAC in the development of a chaotropic chromatography method for determination of pralidoxime chloride in nerve agent antidote autoinjectors. Pralidoxime chloride contains a quaternary methylated nitrogen atom that imparts a permanent positive charge, resulting in minimal retention under standard reversed-phase conditions. [7]

The addition of TEAC to the mobile phase significantly improves retention and peak shape for pralidoxime chloride compared to alternative chaotropic salts (NaPF₆, NaBF₄, NaClO₄) and ionic liquids ([EMIM]PF₆). The method validation demonstrated excellent linearity, accuracy, precision, and recovery, making it suitable for quality control of pharmaceutical formulations. This approach overcomes the limitations of traditional ion-pair chromatography, where persistent contamination of the stationary phase and HPLC system often occurs with conventional ion-pairing reagents. [7]

Deep Eutectic Solvents for Extraction

TEAC serves as a key component in deep eutectic solvents (DES) for selective extraction of phenolic compounds from oils. When combined with hydrogen bond donors such as ethylene glycol (EG), diethylene glycol (DEG), triethylene glycol (TEG), or tetraethylene glycol (TTEG) in molar ratios of 1:2 (TEAC:HBD), these DES systems demonstrate exceptional extraction efficiency for phenol from model oil. The optimal system (TEAC-EG) achieves extraction efficiencies of 98.95% under mild conditions (20°C, phenol concentration 100 g/L, mass ratio DES to model oil 1:1). [3]

The separation mechanism involves formation of hydrogen bonds between the phenol molecules and the DES components, with the tetraethylammonium cation playing a crucial role in the molecular interaction network. Theoretical calculations and experimental validation confirm that TEAC-based DES can be regenerated and reused without significant performance degradation, making them environmentally friendly alternatives to conventional extraction solvents. [3]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound

Scope: This protocol describes the detailed procedure for analysis of this compound using HPLC-ELSD. [4]

Materials and Equipment:

- HPLC system with isocratic capability and ELSD detector

- Newcrom AH column (4.6 × 150 mm, 3 µm, 100 Å)

- HPLC-grade acetonitrile and water

- Ammonium formate (≥99%)

- Formic acid for pH adjustment

- This compound reference standard

Mobile Phase Preparation:

- Prepare 10 mM ammonium formate buffer by dissolving 0.63 g of ammonium formate in 1L of water

- Adjust pH to 3.0 using formic acid

- Mix ammonium formate buffer with acetonitrile in 50:50 ratio

- Filter through 0.2 µm membrane and degas by sonication for 10 minutes

System Configuration:

- Mobile Phase: Acetonitrile/10 mM ammonium formate pH 3.0 (50:50)

- Flow Rate: 1.0 mL/min

- Column Temperature: Ambient (25°C)

- Injection Volume: 1 µL

- ELSD Parameters: Nebulizer temperature 50°C, evaporator temperature 50°C, gas flow rate 1.6 SLM

Sample Preparation:

- Accurately weigh 10 mg of this compound reference standard

- Transfer to 10 mL volumetric flask and dilute to volume with mobile phase

- Mix thoroughly to obtain 1 mg/mL standard solution

System Suitability:

- Inject standard solution six times

- Retention time should be 7.12 ± 0.5 minutes

- Peak area RSD should be ≤2.0%

- Signal-to-noise ratio should be ≥10 for LOD solution

Protocol 2: Method Development Using QbD Principles

Scope: This protocol outlines a systematic approach to HPLC method development incorporating QbD principles and risk assessment. [6]

Phase 1: Analytical Target Profile Definition

- Define purpose of method (assay, related substances, dissolution)

- Establish target LOQ based on sample concentration and regulatory requirements

- Define critical method attributes (precision, accuracy, specificity, robustness)

- Document ATP with measurable acceptance criteria

Phase 2: Preliminary Method Scouting

- Evaluate analyte physicochemical properties (pKa, log P, solubility)

- Screen different stationary phases (C18, phenyl, HILIC, mixed-mode)

- Assess various mobile phase compositions (organic modifier, buffer, pH)

- Identify critical method parameters for further optimization

Phase 3: Risk Assessment

- Construct fishbone diagram identifying potential failure modes

- Categorize factors as Control, Noise, or Experimental

- Perform FMEA with severity, probability, and detectability ratings

- Prioritize high-risk factors for experimental evaluation

Phase 4: Design of Experiments

- Select appropriate experimental design (full factorial, fractional factorial)

- Define factor ranges based on preliminary experiments

- Execute randomized experimental runs

- Analyze results using statistical software

- Identify significant factors and interactions

- Establish method design space

Phase 5: Control Strategy

- Define system suitability criteria based on DoE results

- Establish method operational design region

- Document robustness testing results

- Finalize method procedure with defined controls

Diagram 1: QbD-Based Method Development Workflow illustrating the systematic approach to HPLC method development incorporating quality by design principles, risk assessment, and design of experiments.

Method Validation

For regulatory submission, HPLC methods utilizing this compound must undergo comprehensive validation following ICH Q2(R1) guidelines. The validation should demonstrate method suitability for its intended purpose and include the following parameters:

Specificity: Method should demonstrate separation of TEAC from potential impurities and degradation products. For related substances methods, forced degradation studies under acid, base, oxidative, thermal, and photolytic conditions should demonstrate stability-indicating capability. [6]

Linearity: Prepare TEAC standard solutions at minimum five concentration levels spanning the analytical range (e.g., 50-150% of target concentration). The correlation coefficient (r) should be ≥0.999 and y-intercept should not be significantly different from zero. [6]

Accuracy: Determine by spike recovery experiments at multiple concentration levels (50%, 100%, 150% of target). Mean recovery should be 98-102% for drug substance and 97-103% for drug product. [6]

Precision:

- Repeatability: Minimum six determinations at 100% concentration with RSD ≤1.0%

- Intermediate Precision: Different analyst, instrument, and day with RSD ≤2.0%

Detection and Quantitation Limits: For related substances methods, determine LOD and LOQ using signal-to-noise approach (S/N ≥3 for LOD, S/N ≥10 for LOQ). For drug substance methods, LOQ should be ≤0.03% and for drug product methods ≤0.05% based on maximum daily dose. [6]

Robustness: Deliberate variations in method parameters (flow rate ±0.1 mL/min, temperature ±2°C, mobile phase composition ±2% absolute) should not significantly affect method performance. System suitability criteria must be met under all robustness conditions. [6]

Table 3: Method Validation Acceptance Criteria for HPLC Methods with TEAC

| Validation Parameter | Acceptance Criteria | Experimental Approach |

|---|---|---|

| Specificity | No interference from blank; Resolution ≥2.0 between critical pairs | Forced degradation studies |

| Linearity | Correlation coefficient ≥0.999; y-intercept not significant | 5 concentration levels |

| Accuracy | Mean recovery 98-102% (drug substance), 97-103% (drug product) | Spike recovery at 3 levels |

| Precision (Repeatability) | RSD ≤1.0% for assay, ≤5.0% for impurities | 6 determinations at 100% |

| Intermediate Precision | RSD ≤2.0% for assay, ≤10% for impurities | Different analyst/day/instrument |

| LOD | S/N ≥3 | Serial dilution of standard |

| LOQ | S/N ≥10; RSD ≤10% for area | Serial dilution of standard |

| Robustness | System suitability criteria met under all conditions | Deliberate parameter variations |

Conclusion

This compound serves as a versatile tool in HPLC method development, functioning both as an analyte of interest and as a mobile phase component for challenging separations. The application of QbD principles with thorough risk assessment and structured experimental design enables development of robust, reliable methods suitable for regulatory submission. The protocols presented provide detailed guidance for analysis of TEAC and method development approaches that can be adapted to specific analytical challenges. As separation science continues to evolve, TEAC remains relevant in emerging applications such as deep eutectic solvents and chaotropic chromatography, demonstrating its enduring utility in analytical method development.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. What is the history of the discovery and development of... [chemkente.com]

- 3. Highly efficient separation of phenol with ... [sciencedirect.com]

- 4. for Analysis of HPLC on... Method this compound [sielc.com]

- 5. Tetraethylammonium [sielc.com]

- 6. Analytical Method Validation Using QbD and QRM [pharmtech.com]

- 7. Unveiling Novel Chaotropic Chromatography Method for ... [mdpi.com]

Comprehensive Application Notes and Protocols: Tetraethylammonium Chloride (TEAC) as a Phase-Transfer Catalyst in Organic Synthesis

Introduction to Phase-Transfer Catalysis and TEAC

Phase-transfer catalysis (PTC) represents a fundamental methodology in modern organic synthesis that facilitates reactions between chemical species located in immiscible phases, typically aqueous and organic solvents. This technique enables the migration of ionic reactants from the aqueous or solid phase into the organic phase where the reaction occurs, significantly enhancing reaction rates and improving yields for numerous transformations. The strategic importance of PTC lies in its ability to eliminate the need for expensive anhydrous solvents and strong polar aprotic solvents while providing milder reaction conditions and simplified workup procedures compared to conventional methods.

Tetraethylammonium chloride (TEAC, [N(CH₂CH₃)₄]⁺Cl⁻) is a quaternary ammonium salt that has found substantial utility as a phase-transfer catalyst in various synthetic applications. As a member of the tetraalkylammonium family, TEAC possesses the characteristic structure that enables effective phase-transfer functionality: a cationic portion that confers organic solubility and an anionic counterpart that can be exchanged for other anions in the system. The balanced hydrophilicity-lipophilicity of TEAC's ethyl groups makes it particularly effective for a range of synthetic transformations, especially those involving anion transfer from aqueous to organic phases. Its crystalline solid form at room temperature and high water solubility contribute to its handling convenience in laboratory and industrial settings [1].

Chemical Profile and Properties of TEAC

Chemical Identity and Physical Properties

This compound (TEAC) is classified as a quaternary ammonium compound with the systematic IUPAC name N,N,N-triethylethanaminium chloride. Its molecular formula is [N(CH₂CH₃)₄]Cl, sometimes abbreviated as [NEt₄]Cl, with a molar mass of 165.71 g·mol⁻¹. TEAC typically presents as a colorless, hygroscopic, crystalline solid that can exist in multiple stable hydrate forms, with the monohydrate and tetrahydrate being well-characterized. The compound exhibits a melting point of approximately 360°C for the tetrahydrate form and a density of 1.08 g/cm³. TEAC demonstrates high solubility in water and various polar organic solvents, a critical property for its function as a phase-transfer catalyst [1].

The crystal structures of TEAC hydrates have been extensively studied, revealing important insights into their stability and behavior. Research by Loehlin and Kvick determined the structure of TEAC·H₂O, while Lam and Mak characterized the tetrahydrate form TEAC·4H₂O. These structural studies provide the foundation for understanding the hydration behavior and stability of TEAC under various conditions. Notably, Harmon and Gabriele conducted IR-spectroscopic investigations that established correlations between structure and properties for TEAC and related compounds, contributing valuable data for predicting performance in catalytic applications [1].

Stability and Safety Considerations

TEAC exhibits reasonable thermal stability, though it can undergo Hofmann elimination at elevated temperatures, decomposing to form triethylamine hydrochloride, ethylene, and triethylamine. This decomposition pathway imposes practical constraints on reaction conditions when employing TEAC as a catalyst, particularly in processes requiring elevated temperatures. The decomposition reaction follows the pathway: Cl⁻ + [N(CH₂CH₃)₄]⁺ → HCl + H₂C=CH₂ + N(CH₂CH₃)₃. Freshly purified TEAC monohydrate is typically free of triethylamine hydrochloride, but thermal stress can promote this undesirable elimination reaction [1].

Regarding toxicological profile, the primary toxicity of TEAC is attributed to the tetraethylammonium ion rather than the chloride counterion. Acute toxicity studies indicate that TEAC has comparable toxicity to other tetraethylammonium salts such as the bromide and iodide versions. Experimental data from animal studies report an LD₅₀ of 65 mg/kg (intraperitoneal) and 900 mg/kg (oral) in mouse models, indicating significant route-dependent toxicity. Researchers should implement appropriate safety precautions including personal protective equipment and proper ventilation when handling TEAC in laboratory settings. From an environmental perspective, TEAC should be treated as a chemical waste requiring proper disposal according to local regulations [1].

Mechanism of Phase-Transfer Catalysis with TEAC

Fundamental Principles of PTC

The operating principle of phase-transfer catalysis involves the facilitation of ion transfer across phase boundaries, typically enabling anions to react with organic substrates in the organic phase. In conventional biphasic systems without PTC, ionic reactants remain sequestered in the aqueous phase while organic substrates reside in the organic phase, resulting in severely limited reactivity due to minimal interfacial contact. TEAC and similar quaternary ammonium salts overcome this limitation by providing a cationic shuttle that transports anions between phases, thereby enabling reactions that would otherwise proceed sluggishly or not at all [2].

The catalytic cycle begins when the tetraethylammonium cation (Q⁺ = [NEt₄]⁺) pairs with the desired anion (X⁻) in the aqueous phase, forming a lipophilic ion pair Q⁺X⁻ that partitions into the organic phase due to the hydrocarbon groups surrounding the nitrogen center. Once in the organic phase, this ion pair reacts with the organic substrate (R-Y), resulting in displacement of Y⁻ and formation of the product R-X. The tetraethylammonium cation now paired with the leaving group (Q⁺Y⁻) returns to the aqueous phase, where Y⁻ can be exchanged for another X⁻ anion to continue the catalytic cycle. This continuous shuttling mechanism allows relatively small amounts of catalyst to facilitate the transfer of substantial quantities of reactants between phases [2].

Visual Representation of TEAC Catalytic Mechanism

The following diagram illustrates the continuous cyclic process of phase-transfer catalysis with TEAC:

Diagram 1: Catalytic cycle of TEAC in phase-transfer catalysis showing the continuous shuttling of anions between aqueous and organic phases.

Anion Transfer Efficiencies

The effectiveness of TEAC as a phase-transfer catalyst depends significantly on the nature of the anion being transferred. The relative extraction constants for different anions follow the Hofmeister series, with larger, more polarizable anions generally showing greater transfer efficiency into organic phases. TEAC demonstrates particular effectiveness for anions including carbonate, bicarbonate, halides, cyanide, acetate, and permanganate, though its performance must be evaluated empirically for specific reaction systems. The hydration energy of the anion plays a crucial role in transfer efficiency, with poorly hydrated anions transferring more readily to organic phases than strongly hydrated ones [2].

Recent advances in computational modeling of PTC systems have enabled more predictive approaches to catalyst selection and optimization. Kim et al. developed an electrolyte model based on the KT-UNIFAC group contribution approach that successfully predicts phase behaviors in PTC systems containing water, organic solvents, inorganic salts, and PTC catalysts. Similarly, Anantpinijwatna et al. created mathematical models of PTC systems that incorporate physical and chemical equilibrium, reaction mechanism, and unit operation parameters, providing valuable tools for optimizing TEAC-catalyzed processes [2].

Synthetic Applications of TEAC

Synthesis of Carbonate Esters

One of the most significant applications of TEAC as a phase-transfer catalyst is in the synthesis of dialkyl carbonates without using highly toxic phosgene. This methodology represents a safer alternative to conventional carbonate synthesis and has been successfully applied to a wide range of substrates. The general reaction involves the combination of primary alkyl halides with carbonate sources such as potassium hydrogen carbonate or tetraethylammonium carbonate in non-polar solvents under PTC conditions. The presence of both potassium hydrogen carbonate and potassium carbonate in anhydrous form is essential for achieving high yields in this transformation [3].

The reaction mechanism for TEAC-catalyzed carbonate synthesis begins with the extraction of bicarbonate anion (HCO₃⁻) from the solid or aqueous phase into the organic phase by the tetraethylammonium cation. In the organic phase, the bicarbonate reacts with the alkyl halide to form an alkyl carbonate and regenerate the tetraethylammonium halide. The catalyst then returns to the aqueous/solid phase to continue the catalytic cycle. This methodology has been successfully extended to the synthesis of mid-chain, long-chain, and Guerbet alcohol carbonates, with reported isolated yields ranging from 69% to 80% after purification by distillation or recrystallization [3].

A specific improved protocol developed in 2002 employs tetraethylammonium carbonate both as carbonate source and catalyst, eliminating the need for additional TEAC. This method provides a particularly mild and safe procedure for organic carbonate synthesis while avoiding toxic reagents like phosgene. The versatility of this approach is demonstrated by its compatibility with various alkyl halides, including benzyl chloride, alkyl iodides, and bromides, producing the corresponding symmetric carbonates in good to excellent yields [3].

Other Synthetic Applications

Beyond carbonate synthesis, TEAC has demonstrated utility in several other important transformations:

2-Hydroxyethylation reactions using ethylene carbonate for the functionalization of carboxylic acids and N-H containing heterocycles, though TEAC shows somewhat lower efficacy compared to tetraethylammonium bromide or iodide in these specific transformations [1].

N-alkylation reactions of nitrogen heterocycles such as carbazole, as well as dialkylation of anilines using aqueous sodium hydroxide and alkyl halides, where TEAC functions as the phase-transfer catalyst [1].

Oxidation reactions including the oxidation of benzaldehyde and benzyl alcohol using potassium permanganate as oxidant, where TEAC demonstrated superior efficacy compared to crown ethers and other ammonium salts in comparative studies [2].

Esterification reactions of carboxylic acids, such as the esterification of benzoic acid in dichloromethane with aqueous sodium hydroxide, where TEAC provided significantly higher yields (88%) compared to other catalysts like Aliquat 336 (28.5%) [2].

Table 1: Comparative Performance of TEAC in Various Synthetic Applications

| Reaction Type | Substrates | Reaction Conditions | Yield with TEAC | Reference |

|---|---|---|---|---|

| Carbonate synthesis | Primary alkyl halides + KHCO₃/K₂CO₃ | Non-polar solvent, 25°C, 2-4h | 69-80% (isolated) | [3] |

| Oxidation of benzaldehyde | Benzaldehyde + KMnO₄ | Benzene/H₂O, acidic KMnO₄ + TBAC (0.07M) | 51.0% | [2] |

| Oxidation of benzyl alcohol | Benzyl alcohol + KMnO₄ | Benzene/H₂O, acidic KMnO₄ + TBAC (0.07M) | 58.8% | [2] |

| Esterification | Benzoic acid + NaOH | Dichloromethane/H₂O, TBAC (0.07M) | 88.0% | [2] |

| Diarylurea synthesis | Arylamines + nitroaromatics + CO | Palladium co-catalyst | Better yields than TEAB or TEAI | [1] |

Experimental Protocols

Protocol 1: Synthesis of Symmetric Dialkyl Carbonates Using TEAC

Objective: To prepare dibenzyl carbonate through TEAC-catalyzed reaction of benzyl chloride with potassium carbonate/potassium bicarbonate [3].

Reagents and Materials:

- Benzyl chloride (10.0 mmol, 1.26 g)

- Anhydrous potassium carbonate (K₂CO₃, 12.0 mmol, 1.66 g)

- Anhydrous potassium bicarbonate (KHCO₃, 12.0 mmol, 1.20 g)

- This compound (TEAC, 0.5 mmol, 83 mg)

- Toluene (15 mL)

- Distilled water (for workup)

- Anhydrous magnesium sulfate (for drying)

Equipment:

- 50 mL round-bottom flask

- Magnetic stirrer with heating capability

- Reflux condenser

- Separatory funnel (125 mL)

- Rotary evaporator

- Vacuum distillation apparatus or recrystallization setup

Procedure:

- Charge the round-bottom flask with K₂CO₃ (1.66 g), KHCO₃ (1.20 g), and TEAC (83 mg).

- Add toluene (15 mL) and benzyl chloride (1.26 g) to the flask under gentle stirring.

- Attach the reflux condenser and heat the reaction mixture to 60°C with continuous stirring for 4 hours. Monitor the reaction progress by TLC or GC-MS.

- After completion, cool the reaction mixture to room temperature and transfer to a separatory funnel.

- Wash the organic phase successively with distilled water (2 × 10 mL) and brine (10 mL).

- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

- Purify the crude product by vacuum distillation or recrystallization to obtain dibenzyl carbonate as a colorless solid.

- Characterize the product by melting point determination, IR spectroscopy, and ¹H NMR spectroscopy.

Notes:

- The presence of both K₂CO₃ and KHCO₃ is essential for optimal yields.

- The reaction temperature can be adjusted based on the reactivity of the alkyl halide (60-80°C range).

- For scale-up, maintain the same molar ratios and ensure efficient stirring for proper phase mixing.

Protocol 2: Evaluation of TEAC in Oxidation Reactions

Objective: To assess the catalytic efficiency of TEAC in the oxidation of benzyl alcohol using potassium permanganate [2].

Reagents and Materials:

- Benzyl alcohol (5.0 mmol, 0.54 g)

- Potassium permanganate (KMnO₄, 10.0 mmol, 1.58 g)

- This compound (TEAC, 0.35 mmol, 58 mg)

- Benzene (10 mL)

- Dilute sulfuric acid (for acidification)

- Sodium hydrogen sulfite (for quenching excess oxidant)

- Diethyl ether (for extraction)

Procedure:

- Prepare acidic KMnO₄ solution (0.01 M) by dissolving KMnO₄ in acidified water.

- In a round-bottom flask, combine benzene (10 mL), benzyl alcohol (0.54 g), and TEAC (58 mg).

- Add the acidic KMnO₄ solution to the reaction mixture.

- Stir vigorously at room temperature for the prescribed reaction time (typically 2-4 hours).

- Monitor reaction progress by TLC or by observing the decolorization of permanganate.

- Upon completion, quench excess oxidant with sodium hydrogen sulfite.

- Separate the organic layer and extract the aqueous layer with diethyl ether (2 × 10 mL).

- Combine organic extracts, dry over MgSO₄, filter, and concentrate.

- Analyze the benzoic acid product by titration, melting point determination, or HPLC.

Notes:

- The catalytic activity can be quantified by comparing reaction rates with and without TEAC.

- This protocol can be adapted for other oxidation substrates including aldehydes and other alcohols.

- The concentration of TEAC can be optimized between 0.05-0.10 M for specific applications.

General Protocol for PTC Reaction Screening with TEAC

Objective: To establish a standardized method for evaluating TEAC efficacy in new reactions [2].

Procedure:

- Set up parallel reactions in appropriately sized reaction vessels with magnetic stirring.

- Maintain constant substrate concentrations while varying TEAC loading (0.1-10 mol%).

- Employ vigorous stirring (≥500 rpm) to ensure efficient phase mixing.

- Control temperature using thermostated equipment.

- Monitor reaction progress using appropriate analytical techniques (GC, HPLC, TLC).

- Compare initial rates and final yields to determine optimal catalyst loading.

- Correlate catalyst performance with physicochemical parameters including partition coefficients.

The following workflow diagram illustrates the systematic approach for developing and optimizing TEAC-catalyzed reactions:

Diagram 2: Systematic workflow for developing and optimizing TEAC-catalyzed phase-transfer reactions.

Performance Analysis and Optimization

Comparison with Other Phase-Transfer Catalysts

TEAC demonstrates variable performance relative to other quaternary ammonium salts depending on the specific reaction system. Comparative studies have revealed several patterns in catalyst efficacy:

In the oxidation of benzaldehyde using acidic KMnO₄, TEAC (51.0% yield) outperformed 18-crown-6 (45.2%) and cetyltrimethylammonium bromide (CTAB, 11.3%) under equivalent conditions [2].

For esterification reactions of benzoic acid, TEAC (88.0% yield) showed superior performance compared to Aliquat 336 (28.5%), highlighting the importance of catalyst selection for specific transformations [2].

In diarylurea synthesis from arylamines, nitroaromatics and carbon monoxide with palladium co-catalysis, TEAC produced better yields than tetraethylammonium bromide (TEAB) or tetraethylammonium iodide (TEAI) [1].

For 2-hydroxyethylation reactions using ethylene carbonate, TEAC was less effective than TEAB or TEAI, indicating that the halide counterion can influence catalytic performance in certain systems [1].

The relative efficacy of TEAC compared to other catalysts correlates with both the extraction constants for specific anions and the partition coefficients of the catalyst itself between aqueous and organic phases. Studies by Srivastava et al. demonstrated that the amplitude of electrical potential oscillations in PTC systems, which reflects ion transfer efficiency, correlates directly with product yields, providing a quantitative method for evaluating catalyst performance [2].